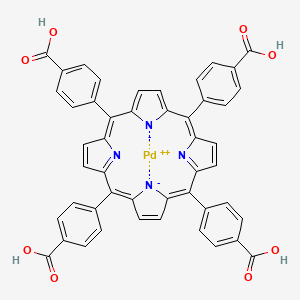

PD(II) Meso-tetra(4-carboxyphenyl)porphine

Description

Significance of Porphyrin Macrocycles in Coordination Chemistry and Materials Science

Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds that are fundamental to numerous biological processes. nih.gov They serve as the prosthetic groups in a wide array of vital proteins and enzymes, including hemoglobins, myoglobins, cytochromes, and chlorophylls, playing pivotal roles in oxygen transport, catalysis, and photosynthesis. nih.govacs.org The functional versatility of these macrocycles stems from their unique electronic structure and their ability to coordinate with a wide variety of metal ions within their central cavity. nih.govacs.org

This ability to form stable metal complexes has made porphyrins exceptional building blocks in coordination chemistry and materials science. researchgate.netillinois.edu The rigid, planar structure of the porphyrin core, combined with the potential for extensive chemical modification at its periphery, allows for the rational design of complex, nanometer-sized architectures. researchgate.netillinois.edu These modifications can fine-tune the electronic, optical, and chemical properties of the resulting materials. researchgate.net The inherent properties of porphyrins, such as their strong light absorption, fluorescence, and ability to generate reactive oxygen species, are harnessed in applications ranging from catalysis and nonlinear optics to molecular sensing and solar energy conversion. nih.govresearchgate.net Their symmetrical and rigid nature also makes them ideal components for constructing highly ordered crystalline frameworks, such as metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.netfrontierspecialtychemicals.com

Overview of Palladium(II) Porphyrin Complexes in Contemporary Research

Among the vast family of metalloporphyrins, palladium(II) complexes have garnered significant attention in contemporary research. The incorporation of the palladium(II) ion into the porphyrin macrocycle has a profound inductive effect on the π-electron system, significantly influencing the complex's chemical reactivity and photophysical properties. nih.gov One of the most prominent areas of application for palladium(II) porphyrins is in catalysis. They have been successfully employed as robust and recyclable catalysts for important carbon-carbon bond-forming reactions, such as the Mizoroki-Heck and Suzuki coupling reactions. worldscientific.comresearchgate.net

Furthermore, palladium(II) porphyrins are investigated for their potential in photodynamic therapy (PDT). rsc.org The "heavy atom effect" of palladium enhances the generation of singlet oxygen and other reactive oxygen species (ROS) upon light irradiation. rsc.org This property is crucial for PDT, a non-invasive cancer treatment where a photosensitizer generates cytotoxic species to destroy malignant cells. rsc.org Studies have shown that palladium porphyrin complexes can exhibit higher ROS generation efficiency compared to their free-base porphyrin counterparts. rsc.org The versatility of these complexes is also demonstrated by their use in constructing sophisticated molecular assemblies and functional materials, including those designed for chemical sensing and photoinitiated catalysis. worldscientific.comresearchgate.net

Research Landscape and Emerging Applications of Palladium(II) Meso-tetra(4-carboxyphenyl)porphine (B77598)

Palladium(II) meso-tetra(4-carboxyphenyl)porphine (Pd-TCPP) is a specific palladium porphyrin that has emerged as a key compound in materials science due to its unique combination of a stable palladium center and peripheral carboxylic acid groups. scbt.comfrontierspecialtychemicals.com These carboxylic acid groups provide crucial functionality, enabling the molecule to act as a linker in the construction of supramolecular structures and extended networks through hydrogen bonding or coordination with other metal ions. researchgate.net

A solvothermal reaction method has been used to prepare a crystalline form of the compound, which features a coplanar porphyrin macrocycle. researchgate.netasianpubs.org In this structure, the individual palladium porphyrin units and lattice water molecules are linked by hydrogen bonds to form a three-dimensional supramolecular framework. researchgate.netasianpubs.org

The unique photophysical properties of Pd-TCPP make it highly valuable for sensing applications. frontierspecialtychemicals.com It exhibits phosphorescence that is sensitive to the presence of oxygen, making it an effective optical oxygen sensor. frontierspecialtychemicals.comresearchgate.net This quenching of phosphorescence by molecular oxygen allows for the quantitative measurement of oxygen concentrations, an important capability in fields from biomedical research to food packaging. researchgate.net Beyond oxygen sensing, Pd-TCPP has been integrated into hydrogels for the detection of other analytes like lactate (B86563). frontierspecialtychemicals.com

Another significant and rapidly growing application of Pd-TCPP is its use as a building block, or "linker," for creating highly porous metal-organic frameworks (MOFs). frontierspecialtychemicals.comfrontierspecialtychemicals.com In these materials, the palladium porphyrin units are systematically arranged into a robust 2D or 3D lattice. frontierspecialtychemicals.com These porphyrinic MOFs combine the inherent properties of the porphyrin (e.g., light-harvesting, catalytic activity) with the high surface area and tunable porosity of the MOF structure. This synergy leads to advanced materials with applications in gas separation, selective catalysis, and photodynamic therapy. oiccpress.com

The photocatalytic activity of Pd-TCPP and related systems is also an area of active research. It has been shown to be an effective photocatalyst for the oxidation of sulfides to sulfoxides. rsc.org In comparative studies, derivatives of Pd-TCPP have demonstrated superior performance, highlighting the potential for tuning catalytic efficiency through structural modification. rsc.org

Data Tables

Table 1: Chemical Properties of Palladium(II) Meso-tetra(4-carboxyphenyl)porphine

| Property | Value | Reference |

| CAS Number | 94288-44-5 | scbt.comfrontierspecialtychemicals.com |

| Molecular Formula | C₄₈H₂₈N₄O₈Pd | scbt.comfrontierspecialtychemicals.com |

| Molecular Weight | 895.18 g/mol | scbt.comfrontierspecialtychemicals.com |

| Synonyms | Meso-Tetraphenylporphine- 4,4′,4′′,4′′′-tetracarboxylic acid, palladium(II); PdT790 | scbt.comfrontierspecialtychemicals.comsemanticscholar.org |

| Purity | ≥95% | scbt.com |

| Storage | Store at room temperature, protect from light. | frontierspecialtychemicals.com |

Table 2: Selected Research Findings and Applications of Pd(II) Meso-tetra(4-carboxyphenyl)porphine

| Research Area | Key Finding/Application | Description | Reference(s) |

| Supramolecular Chemistry | Formation of 3D supramolecular frameworks. | The compound self-assembles via hydrogen bonding interactions, creating a three-dimensional structure with a coplanar porphyrin macrocycle. | researchgate.netasianpubs.org |

| Chemical Sensing | Optical oxygen and lactate sensing. | The compound's phosphorescence is quenched by oxygen, allowing for its detection. It has also been incorporated into hydrogels for lactate sensing. | frontierspecialtychemicals.com |

| Materials Science | Building block for Metal-Organic Frameworks (MOFs). | The carboxylic acid groups act as linkers to form porous, crystalline frameworks with applications in catalysis and sensing. | frontierspecialtychemicals.comfrontierspecialtychemicals.com |

| Photocatalysis | Oxidation of sulfides. | Functions as a photocatalyst for the conversion of various alkyl and aryl sulfides into their corresponding sulfoxides. | rsc.org |

| Luminescent Properties | Dimerization in aqueous solutions. | In aqueous solutions, the complex undergoes dimerization and aggregation, which affects its luminescent properties. Dimerization has little effect on phosphorescence, but aggregation significantly reduces it. | researchgate.net |

Properties

Molecular Formula |

C48H28N4O8Pd |

|---|---|

Molecular Weight |

895.2 g/mol |

IUPAC Name |

palladium(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |

InChI |

InChI=1S/C48H30N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |

InChI Key |

PRCLVHYMQQEINC-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pd+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization Techniques

Diverse Synthetic Approaches for Palladium(II) Meso-tetra(4-carboxyphenyl)porphine (B77598) and Analogues

The construction of the palladium(II) meso-tetra(4-carboxyphenyl)porphine framework can be approached through several strategic routes. These methods are designed to control the purity, yield, and material properties of the final product.

Solvothermal and hydrothermal syntheses are powerful methods for producing crystalline materials, including metalloporphyrin complexes and metal-organic frameworks (MOFs). These techniques involve heating a solution of precursors in a sealed vessel, allowing for the formation of products that may not be accessible under ambient conditions.

A notable application of this method is in the synthesis of bimetallic porphyrin-based MOFs, where Pd(II) meso-tetra(4-carboxyphenyl)porphine, often abbreviated as TCPP(Pd), is used as a key building block. For instance, novel zinc-palladium-porphyrin bimetal MOF nanosheets have been synthesized through a solvothermal method involving the coordination chelation between zinc(II) ions and pre-synthesized TCPP(Pd) rsc.org. While this demonstrates the use of the target compound as a precursor in solvothermal reactions, the initial synthesis of TCPP(Pd) itself can be achieved through related solution-based methods prior to its use in MOF construction. The conditions for such syntheses typically involve dissolving the porphyrin ligand and a palladium salt in a high-boiling point solvent like N,N-dimethylformamide (DMF) and heating the mixture for a specific duration to achieve metallation researchgate.net.

Hydrothermal synthesis, a variation of the solvothermal method where water is the solvent, has been successfully employed for the preparation of various palladium-containing nanomaterials, such as palladium nitrides scbt.com. Although not directly applied to the synthesis of palladium porphyrins in the reviewed literature, the principles of hydrothermal synthesis suggest its potential applicability, particularly for water-soluble porphyrin derivatives.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the synthesis of porphyrins and their metal complexes. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields researchgate.networldscientific.com.

The synthesis of metalloporphyrins, including palladium complexes, can be effectively accelerated using this method. A general procedure involves heating the free-base porphyrin and an appropriate metal salt in a suitable solvent, such as DMF, in a microwave reactor researchgate.net. For example, the insertion of various transition metals into meso-tetra-arylporphyrins has been achieved with high yields in reaction times as short as 15 minutes at 150°C researchgate.net. This approach offers a significant improvement over traditional methods that can require several hours of refluxing. The efficiency of microwave-assisted synthesis makes it an attractive method for the preparation of this compound and its analogues sciepub.com.

Post-synthetic metallation is a versatile strategy that involves the introduction of a metal ion into a pre-formed porphyrin macrocycle. This method is particularly useful for preparing metalloporphyrins from their corresponding free-base ligands. The free-base precursor, meso-tetra(4-carboxyphenyl)porphine (H₂TCPP), is first synthesized and purified, after which the palladium(II) ion is inserted into the porphyrin core.

The metallation reaction is typically carried out by refluxing the free-base porphyrin with a palladium(II) salt, such as palladium(II) chloride (PdCl₂), in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of the porphyrin and the palladium salt. High-boiling solvents like DMF or a mixture of chloroform (B151607) and methanol (B129727) are commonly used to facilitate the reaction. The progress of the metallation can be monitored by UV-visible spectroscopy, observing the characteristic changes in the Soret and Q-bands of the porphyrin as the metal is incorporated researchgate.net. This method is also widely applied in the context of MOFs, where porphyrin units already integrated into a framework can be subsequently metallated researchgate.netnih.gov. For instance, an ecofriendly solid catalyst was synthesized by anchoring palladium(II) into a post-synthetically modified MOF, where the framework's amine groups were first reacted to form Schiff base moieties that then chelated the palladium ions nih.gov.

Organometallic chemistry provides a powerful toolkit for the functionalization of porphyrin macrocycles, allowing for the introduction of a wide range of substituents onto the porphyrin periphery. Palladium-catalyzed cross-coupling reactions are standard techniques for forming carbon-carbon bonds in porphyrin synthesis. Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are frequently employed to attach aryl, vinyl, or alkynyl groups to the meso- or β-positions of the porphyrin ring.

Furthermore, palladium-catalyzed direct C-H functionalization is an emerging and efficient method for installing various substituents onto porphyrins. This approach avoids the need for pre-functionalized porphyrins with leaving groups like halogens, making the synthesis more atom-economical. These organometallic techniques, combined with traditional porphyrin synthesis, enable the construction of highly elaborated and complex porphyrin architectures with tailored electronic and steric properties.

Spectroscopic and Structural Elucidation of Palladium(II) Meso-tetra(4-carboxyphenyl)porphine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of porphyrins and their metal complexes. A suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional techniques, provides detailed information about the molecular structure, symmetry, and dynamics of these compounds in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a diamagnetic metalloporphyrin like this compound is characterized by distinct chemical shifts that are influenced by the aromatic ring current of the porphyrin macrocycle. The protons on the periphery of the porphyrin are significantly deshielded and appear at downfield chemical shifts.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Pd(II) Meso-tetra(4-aryl)porphine Analogue

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| β-pyrrolic | ~8.9 | Singlet |

| Aryl (ortho to porphyrin) | ~8.3 | Doublet |

| Aryl (meta to porphyrin) | ~8.4 | Doublet |

Note: Data is based on the spectrum of Meso-Tetrakis[4-(methoxycarbonyl)phenyl]Porphyrinatopalladium (II) and typical values for similar metalloporphyrins. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the porphyrin core and the peripheral carboxyphenyl groups are diagnostic. The introduction of a metal ion like palladium(II) into the porphyrin ring generally does not cause significant changes in the ¹³C chemical shifts compared to the free-base porphyrin, aside from those expected due to the change in symmetry rsc.org.

The quaternary carbons of the porphyrin skeleton (α- and meso-carbons) and the carbons of the pyrrole (B145914) rings (β-carbons) have characteristic chemical shifts. The carbons of the carboxyphenyl groups, including the carboxyl carbon, also appear in predictable regions of the spectrum rsc.orglibretexts.org.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Metallated Meso-tetra-arylporphyrins

| Carbon Type | Chemical Shift Range (δ, ppm) |

| Meso-carbons | 120-125 |

| α-pyrrolic carbons | 145-150 |

| β-pyrrolic carbons | 130-135 |

| Aryl carbons (ipso) | 140-145 |

| Aryl carbons (ortho, meta) | 125-135 |

| Carboxyl carbon | 165-175 |

Note: These are typical ranges and can vary based on the specific metal, solvent, and substituents. rsc.orgrsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for making unambiguous assignments of the ¹H and ¹³C NMR spectra.

COSY: A ¹H-¹H COSY spectrum reveals scalar coupling between protons, allowing for the identification of adjacent protons. For this compound, a COSY experiment would show a correlation between the ortho and meta protons of the carboxyphenyl groups, confirming their connectivity researchgate.netyoutube.com.

HSQC: An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This experiment is crucial for assigning the signals of the protonated carbons in the molecule, such as the β-pyrrolic carbons and the carbons of the aryl rings researchgate.netyoutube.com.

DOSY NMR Spectroscopy: Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. DOSY can be used to study the aggregation of porphyrins in solution and to determine the size of supramolecular assemblies. While specific DOSY data for monomeric this compound is not detailed in the provided search results, the technique is highly applicable for studying its solution behavior and potential interactions with other molecules.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy Analysis

The electronic absorption spectrum of this compound (PdTCPP) is characteristic of metalloporphyrins, displaying an intense Soret band and weaker Q-bands in the visible region. In a silk film, PdTCPP exhibits a prominent Soret band around 420 nm. researchgate.net The exact position of the Soret band maximum can be influenced by the solvent and aggregation state. For instance, in an ethylene (B1197577) glycol solution where it exists as a monomer, the Soret band is observed at a specific wavelength, while in aqueous solutions, dimerization and aggregation can cause a blue shift in this band. researchgate.net

The emission properties of PdTCPP are dominated by strong red phosphorescence at room temperature in the absence of oxygen. researchgate.netresearchgate.net When immobilized in a silk film and excited, it shows a distinct emission spectrum that is sensitive to the presence of oxygen. researchgate.net In an oxygen-free environment (purged with argon), the phosphorescence intensity is high, but it is significantly quenched in the presence of air. researchgate.net This oxygen-dependent quenching is a key feature for its application in optical oxygen sensing. researchgate.net The phosphorescence lifetime (τph) and quantum yield (Φph) are important parameters that characterize its luminescent behavior. researchgate.net

Vibrational Spectroscopy for Functional Group and Bonding Analysis (e.g., IR)

Infrared (IR) spectroscopy is a powerful tool for confirming the functional groups and bonding within the PdTCPP molecule. The analysis of its parent compound, meso-tetra(4-carboxyphenyl)porphyrin (TCPP), reveals characteristic vibrational bands. researchgate.net Key peaks include those assigned to N-H and methoxycarbonyl (C=O) stretching vibrations, typically observed around 3400 cm⁻¹ and 1720 cm⁻¹, respectively. researchgate.net Other significant bands correspond to the stretching vibrations of C=C, C-O, and C-N bonds at approximately 1471 cm⁻¹, 1110 cm⁻¹, and 798 cm⁻¹, respectively. researchgate.net The stretching vibration of the C=N bond within the pyrrole rings of the porphyrin macrocycle is found around 1390 cm⁻¹. researchgate.net Upon metallation with palladium(II), changes in the IR spectrum, particularly in the regions associated with the porphyrin core vibrations, are expected, confirming the coordination of the palladium ion.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry provides definitive confirmation of the molecular identity of this compound by determining its molecular weight. The calculated molecular weight of PdTCPP is approximately 895.18 g/mol , corresponding to its molecular formula C₄₈H₂₈N₄O₈Pd. frontierspecialtychemicals.comscbt.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are suitable for analyzing such porphyrin complexes, providing precise mass-to-charge ratio data that validates the successful synthesis and purity of the compound. scielo.br

X-ray Diffraction (XRD) for Crystal and Supramolecular Structure Determination

X-ray diffraction (XRD) is instrumental in elucidating the precise crystal and supramolecular structure of PdTCPP derivatives. A study on a solvothermally prepared porphyrinic compound, Pd[TCPP-(CH₃)₄]·H₂O, revealed an isolated structure with a coplanar porphyrin macrocycle. researchgate.net In this structure, the Pd[TCPP-(CH₃)₄] units and lattice water molecules are interconnected through hydrogen bonding interactions, leading to the formation of a three-dimensional (3D) supramolecular framework. researchgate.net The nature of the substituents on the phenyl rings and the crystallization conditions can significantly influence the resulting crystal packing and supramolecular assembly. researchgate.net

Dynamic Light Scattering (DLS) for Assembly Characterization

Dynamic Light Scattering (DLS) is a technique used to characterize the size and distribution of particles or molecular assemblies in solution. While specific DLS data for PdTCPP self-assemblies are not detailed in the provided context, the technique is highly relevant for studying the aggregation behavior of porphyrins in solution. researchgate.net For instance, the dimerization and aggregation of PdTCPP in aqueous solutions could be monitored by DLS, providing insights into the size of the aggregates formed. researchgate.net This information is crucial for understanding how the assembly state affects the photophysical and chemical properties of the compound.

Photoelectrochemical Characterization

The photoelectrochemical properties of PdTCPP are important for its potential applications in areas like solar energy conversion and photocatalysis. Although detailed photoelectrochemical studies specifically on PdTCPP were not found in the search results, the behavior of similar porphyrins provides a strong indication of its potential. Porphyrins, when assembled on semiconductor surfaces like TiO₂, can enhance photocatalytic activity under visible light. nih.gov The study of related platinum(II) porphyrins, which are used to construct metal-organic frameworks, demonstrates visible-light-driven hydrogen production, highlighting the potential for significant photoelectrochemical activity in these types of molecules. frontierspecialtychemicals.com Characterization would typically involve measuring photocurrent responses and conducting electrochemical impedance spectroscopy to understand charge transfer processes at the electrode-electrolyte interface upon illumination.

Table of Compounds

Photophysical Phenomena and Energy Transfer Dynamics

Electronic Excited States and Triplet State Properties of Palladium(II) Porphyrins

Upon absorption of light, typically in the strong Soret band (around 420 nm) or the weaker Q-bands in the visible region, the Pd(II) porphyrin molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). nih.govresearchgate.net However, due to the heavy palladium atom, the molecule does not remain in the S₁ state for long.

Unlike free-base porphyrins which typically exhibit fluorescence (emission from the S₁ state), palladium(II) porphyrins are characterized by strong phosphorescence. This emission originates from the radiative decay of the lowest-energy excited triplet state (T₁) back to the ground state (S₀). Because the T₁ → S₀ transition is spin-forbidden, the lifetime of the triplet state is significantly longer than that of the singlet state, ranging from microseconds to milliseconds. rsc.org

The phosphorescence of Pd(II) meso-tetra(4-carboxyphenyl)porphine (B77598) (PdTCPP) and similar palladium porphyrins is typically observed in the red to near-infrared region of the spectrum, with emission peaks reported around 698 nm. researchgate.net The lifetime of this phosphorescence is highly sensitive to the molecular environment, particularly the presence of quenchers like molecular oxygen. In deaerated solutions or solid matrices, palladium porphyrins can exhibit long-lived phosphorescence. For instance, lifetimes of up to 437 µs have been recorded for some Pd(II) porphyrin complexes. nih.gov When incorporated into solid structures like metal-organic frameworks (MOFs), which shield the porphyrin, long decay times are preserved; a Pd(II) porphyrin-based MOF was reported to have a phosphorescence lifetime of 390 µs. researchgate.net This oxygen-dependent quenching is a hallmark of palladium porphyrins and forms the basis for their widespread use in optical oxygen sensing. porphyrin-laboratories.com

| Compound/System | Environment | Emission Peak (nm) | Phosphorescence Lifetime (τ) | Reference |

|---|---|---|---|---|

| Pd(II) meso-tetra(4-carboxyphenyl)porphine-albumin | Aqueous Solution (deoxygenated) | 698 | Not specified, but long-lived | researchgate.net |

| Generic Pd(II) Porphyrin Complex | Not specified | Not specified | up to 437 µs | nih.gov |

| Pd(II) Porphyrin-based MOF | Solid State (MOF) | Not specified | 390 µs | researchgate.net |

Intersystem crossing (ISC) is the non-radiative transition from an excited singlet state (S₁) to a triplet state (T₁). For most organic molecules, this process is inefficient. However, for Pd(II) porphyrins, the heavy central metal atom dramatically increases the rate of ISC. The spin-orbit coupling introduced by palladium provides a mechanism to mix the singlet and triplet states, making the S₁ → T₁ transition much more probable. researchgate.net

This process is exceptionally fast and efficient in palladium porphyrins. Studies on related Pd(II) biladiene complexes have shown that ISC occurs on a timescale of tens of picoseconds. rsc.org The efficiency of this process, quantified by the intersystem crossing quantum yield (Φ_ISC), is near unity for palladium porphyrins. This means that virtually every molecule excited to the S₁ state rapidly converts to the T₁ state. This high efficiency is responsible for the very weak fluorescence and strong phosphorescence characteristic of these compounds. nih.gov

Singlet Oxygen Generation Quantum Yields and Pathways

The long-lived and efficiently populated triplet state of Pd(II) porphyrins makes them excellent photosensitizers for the production of singlet oxygen (¹O₂). The primary pathway for singlet oxygen generation is through a process called triplet-triplet annihilation. The excited triplet-state porphyrin (³PdTCPP*) collides with ground-state molecular oxygen (³O₂), which is naturally a triplet diradical. During this interaction, energy is transferred from the porphyrin to the oxygen molecule, resulting in the porphyrin returning to its ground state (¹PdTCPP) and the excitation of oxygen to its highly reactive singlet state (¹O₂).

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which is the number of singlet oxygen molecules generated per photon absorbed by the sensitizer. Palladium porphyrins are known to be highly efficient singlet oxygen generators. nih.gov Studies on various meso-substituted Pd(II) porphyrins have demonstrated that they exhibit higher singlet oxygen quantum yields compared to their free-base analogues. nih.gov For some derivatives, these quantum yields can approach unity, indicating that nearly every triplet-state porphyrin that interacts with oxygen results in the formation of a singlet oxygen molecule. nih.gov Mechanistic studies have confirmed that photocatalytic oxidations using robust palladium porphyrin complexes proceed via a singlet-oxygen-mediated pathway. nih.gov

| Compound Family | Key Finding | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| Pd(II) Porphyrins | Higher ΦΔ than free-base analogues. | High; can approach unity for certain derivatives. | nih.gov |

| Robust Pd(II) Porphyrin Complex (PdF20TPP) | Photocatalysis proceeds via singlet-oxygen oxidation. | Not quantified, but efficient. | nih.gov |

| Pt(II) Porphyrin Dendrimer | Excellent photosensitizer for ¹O₂ production. | 0.88 | researchgate.net |

Förster Resonance Energy Transfer (FRET) Mechanisms and Efficiency

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a "donor" and an "acceptor." nih.gov Energy is transferred via long-range dipole-dipole interactions without the emission of a photon. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of their transition dipoles. nih.gov

Palladium porphyrins can participate in FRET systems as either donors or acceptors. However, their utility can be complex. An investigation of a porphyrin dyad system linked by a trans-Pd(II) bridge, designed for singlet energy transfer, revealed unexpectedly slow transfer rates compared to predictions from Förster theory. nih.gov This drastic decrease in efficiency was attributed to two main factors:

Lack of Molecular Orbital (MO) Overlap: The frontier MOs of the donor and acceptor porphyrins did not have significant overlap, hindering electron exchange through the palladium bridge. nih.gov

Electronic Shielding: The presence of the trans-PdI₂ linker acted as an electronic shield, preventing the transition dipoles of the two porphyrin chromophores from interacting effectively. nih.gov

This study highlights that while the spectroscopic properties of Pd(II) porphyrins might seem favorable for FRET, the specific molecular architecture and the nature of the linker connecting donor and acceptor play a critical role in determining the ultimate energy transfer efficiency. nih.gov

Donor-Acceptor Interactions and Their Influence on Energy Transfer

Beyond FRET, Pd(II)TCPP can engage in various other donor-acceptor interactions that influence energy and electron transfer pathways. The four peripheral carboxyphenyl groups are key functional handles that allow the porphyrin to be covalently linked into larger supramolecular assemblies, such as dyads, triads, and polymers. nih.gov

In such systems, photoexcitation of the palladium porphyrin can lead to processes other than energy transfer, most notably photoinduced electron transfer. For example, in triads consisting of two porphyrins linked to a central naphthalenediimide (a known electron acceptor), excitation of the porphyrin can lead to ultrafast charge separation. rsc.org In these systems, the excited porphyrin acts as an electron donor, transferring an electron to the acceptor unit to form a charge-separated state. rsc.org The rates of charge separation and subsequent charge recombination are governed by the driving forces for these reactions and the nature of the solvent. rsc.org

The insertion of molecules into donor-acceptor cocrystals can also manipulate intermolecular interactions and photoluminescence. nih.gov While not specific to Pd(II)TCPP, these studies show that modifying the environment around a donor-acceptor pair can tune its photophysical output. The ability to incorporate Pd(II)TCPP into structured materials like MOFs or to conjugate it with other molecules allows for the precise design of donor-acceptor systems where energy transfer pathways can be controlled for applications ranging from photocatalysis to molecular electronics. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Supramolecular Architectures and Self Assembly Processes

Non-Covalent Interactions Driving Self-Assembly of Porphyrin Complexes

The spontaneous organization of Pd(II) meso-tetra(4-carboxyphenyl)porphine (B77598) and its analogues into stable, higher-order structures is directed by several key non-covalent forces. The specific geometry and electronic nature of the porphyrin macrocycle and its functional groups dictate the dominant interactions under various conditions.

The extensive π-conjugated system of the porphyrin macrocycle is fundamental to its self-assembly, promoting significant π-π stacking interactions. These forces are a major contributor to the stabilization of multi-porphyrin arrays. In organized systems, the stacking of two-dimensional arrays can be stabilized by these porphyrin-porphyrin π-π dispersion forces. researchgate.net Spectroscopic studies have confirmed that conjugates of metallated meso-tetra(4-carboxyphenyl)porphyrin derivatives with graphene quantum dots are stabilized by strong π-π stacking interactions between the two components. rsc.org This face-to-face arrangement is a common motif in the assembly of porphyrin-based materials, leading to the formation of columnar or aggregated structures.

The four carboxylic acid groups on the phenyl rings of the porphyrin are primary sites for hydrogen bonding. This interaction is crucial in forming robust networks in both the solid state and solution. Research has shown that a derivative, Pd[TCPP-(CH3)4]·H2O, forms a three-dimensional supramolecular framework where the porphyrin moieties and lattice water molecules are linked by hydrogen bonding interactions. researchgate.netasianpubs.org The directionality and strength of these hydrogen bonds can be influenced by external factors. For instance, the presence of strong Lewis-base reagents can disrupt the self-association of the porphyrin units by preferentially forming hydrogen bonds with the carboxylic acid functions, leading to different crystal packing features. researchgate.net

The carboxylic acid groups can be deprotonated to carboxylates, which act as effective ligands for metal ions, driving the assembly of coordination polymers and metal-organic frameworks (MOFs). The tetra(carboxyphenyl)porphyrin platform is considered a versatile building block for the supramolecular synthesis of these framework solids. acs.org By reacting these porphyrins with metal ions, such as lanthanides, it is possible to construct thermally stable, three-dimensional coordination polymers. acs.org In these structures, the porphyrin units are interlinked by metal-carboxylate bridges, sometimes forming polynuclear clusters that act as nodes in the extended network. acs.org This strategy has been used to create open-framework architectures with channel voids on the nanometer scale. acs.org The use of palladium(II) itself as a corner unit in self-assembly is also a well-established strategy for creating discrete 2D and 3D structures.

In aqueous environments, the amphiphilic nature of Pd(II) meso-tetra(4-carboxyphenyl)porphine—possessing a large, hydrophobic porphyrin core and hydrophilic carboxylate peripheries—dictates its assembly behavior. Hydrophobic interactions drive the aggregation of the porphyrin cores to minimize their contact with water. nih.gov Simultaneously, electrostatic interactions between the charged carboxylate groups (at neutral or high pH) play a critical role. nih.gov The balance between attractive hydrophobic forces and repulsive electrostatic forces can be finely tuned by adjusting the pH, which alters the protonation state of the carboxyl groups. researchgate.net At certain pH levels, the neutralization of charges can allow London dispersion forces between the porphyrin rings to overcome electrostatic repulsion, facilitating aggregation. nih.gov This interplay is fundamental to the formation of specific aggregate structures like micelles or vesicles in solution. researchgate.netresearchgate.net

| Interaction Type | Role in Self-Assembly of Pd(II) TCPP and Analogues | Relevant Conditions |

| π-π Stacking | Stabilizes face-to-face aggregation of porphyrin cores, leading to columnar structures. researchgate.net | Present in most aggregation states, especially in non-polar solvents or solid state. |

| Hydrogen Bonding | Forms directional links between carboxylic acid groups, creating 2D and 3D networks. researchgate.netasianpubs.org | Solid-state, low-polarity solvents. Can be competed by Lewis bases. researchgate.net |

| Coordination Bonding | Links deprotonated carboxylate groups via metal ions to form robust, porous coordination polymers (MOFs). acs.org | Presence of suitable metal ions (e.g., lanthanides). acs.org |

| Hydrophobic Interactions | Drives the aggregation of the porphyrin macrocycles in aqueous solutions to minimize water contact. nih.gov | Aqueous media. |

| Electrostatic Interactions | Repulsive forces between charged carboxylate groups control aggregate size and stability in water; can be attractive with counterions. nih.govresearchgate.net | Aqueous media; highly dependent on pH and ionic strength. researchgate.net |

Formation of Ordered Nanostructures and Thin Films

The self-assembly processes guided by the aforementioned non-covalent interactions enable the fabrication of this compound into a variety of ordered nanostructures and thin films with tailored properties.

The controlled aggregation of this porphyrin and its analogues can yield highly anisotropic nanostructures.

Nanosheets: Two-dimensional (2D) nanosheets have been prepared using similar porphyrin building blocks. For example, ultrathin 2D MOF nanosheets were synthesized by using a heme-like tetra(4-carboxyphenyl)porphyrin as the ligand and copper clusters as the metal nodes, with a surfactant controlling the anisotropic growth. nih.gov This bottom-up approach demonstrates how coordination chemistry can be used to create lamellar porphyrin structures.

Nanorods and Nanofiber Bundles: While not specifically documented for the Pd(II) complex, closely related porphyrins are known to form one-dimensional nanostructures. Cobalt(II) meso-tetrakis(4-hexadecylamidophenyl)porphyrin, for instance, self-assembles to form nanorods characterized as face-to-face aggregates. researchgate.net The protonated, metal-free form of tetra(4-carboxyphenyl)porphyrin has been shown to form distinct nanostructures in acidic solutions. researchgate.net The self-assembly of peptide amphiphiles, driven by a balance of hydrogen bonding and hydrophobic interactions, can lead to the formation of nanofibers, illustrating a common pathway for creating such structures from amphiphilic molecules. nih.gov

| Nanostructure | Fabrication Principle | Key Interactions | Typical Dimensions |

| Nanosheets | Anisotropic growth controlled by surfactants and coordination bonding between porphyrin ligands and metal nodes. nih.gov | Coordination bonding, π-π stacking. | Ultrathin 2D lamellar structures. nih.gov |

| Nanorods | Directional, face-to-face self-assembly of porphyrin units. researchgate.net | π-π stacking, Hydrophobic interactions. | Nanoscale diameters. researchgate.net |

| Nanofibers | Spontaneous assembly of amphiphilic molecules driven by hydrophobic and hydrogen bonding interactions. nih.gov | Hydrogen bonding, Hydrophobic interactions. | Not specified for this compound. |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| Pd(II) TCPP | This compound |

| TCPP | meso-Tetra(4-carboxyphenyl)porphine |

| Pd[TCPP-(CH3)4] | Pd(II) meso-Tetra(4-methoxycarbonylphenyl)porphine |

| Cu-TCPP(Fe) | Copper(II)-meso-tetra(4-carboxyphenyl)porphyrin chloride Iron(III) |

| TSPP | Tetrakis(4-sulfonatophenyl)porphine |

Layer-by-Layer and Spin-Coating Techniques for Thin Film Deposition

Layer-by-layer (LbL) assembly and spin-coating are prominent techniques for fabricating nanostructured thin films with precise control over thickness and composition. The LbL method involves the sequential deposition of materials with complementary interactions, such as electrostatic forces or coordination bonds. researchgate.net For a molecule like this compound, the carboxylate groups can be deprotonated to form carboxylates, which can then be electrostatically layered with cationic polymers or metal ions. This approach allows for the construction of highly ordered multilayer films. researchgate.net

Spin-coating, in contrast, involves depositing a solution of the material onto a substrate and spinning it at high velocity to create a thin, uniform film as the solvent evaporates. While this method is rapid, achieving the high degree of molecular ordering seen in LbL can be more challenging. For this compound, its solubility in polar organic solvents like DMF and DMSO facilitates its use in such solution-based deposition techniques. chemsoon.com Both LbL and spin-coating are crucial for integrating these porphyrin molecules onto surfaces for applications in sensors and electronic devices.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The distinct properties of this compound make it a highly valuable component in MOF design.

Porphyrin as a Linker in MOF Construction

The use of porphyrins as organic linkers is a key strategy in designing functional MOFs. vt.edu The rigid, planar geometry of the porphyrin macrocycle ensures the formation of well-defined, porous structures. This compound serves as a tetratopic linker, where its four carboxylate groups extend in a tetrahedral or square-planar fashion, enabling the formation of robust, three-dimensional networks. frontierspecialtychemicals.com Incorporating the palladium-metalated porphyrin directly into the framework imparts specific catalytic or photophysical properties from the outset. Porphyrin-based MOFs are explored for a wide range of functions, including gas storage, catalysis, and light-harvesting. vt.edu

Role of Carboxylate Moieties in Directing MOF Assembly

The four carboxylate groups on the phenyl rings of the porphyrin are fundamental to the assembly of the MOF structure. These functional groups act as the coordination sites, binding to the metal secondary building units (SBUs) to form the extended framework. researchgate.net For instance, in the synthesis of zirconium-based porphyrinic MOFs, the carboxylate groups coordinate to Zr₆ clusters. The geometry and connectivity of these carboxylate linkers are critical in determining the final topology and structure of the MOF. vt.edu The reaction conditions, including the solvent and temperature, influence how these moieties coordinate, allowing for the targeted synthesis of specific MOF architectures.

MOF Topology, Porosity Engineering, and Framework Stability

The combination of a specific metal SBU with a linker like this compound gives rise to MOFs with distinct topologies. For example, the reaction of tetratopic carboxylate porphyrins with Zr₆ clusters famously yields the PCN-222 and MOF-525 series, which possess a csq topology. These frameworks are renowned for their exceptional stability and high porosity, which stems from the large, rigid nature of the porphyrin linker creating substantial internal cavities.

| MOF Series | Metal SBU | Typical Topology | BET Surface Area (m²/g) | Pore Size (Å) |

| PCN-222 | Zr₆(μ₃-O)₄(μ₃-OH)₄ | csq | ~2600 | ~30 |

| PCN-224 | Zr₆(μ₃-O)₄(μ₃-OH)₄ | ftw | ~2200 | ~27 |

| MOF-525 | Zr₆(μ₃-O)₄(μ₃-OH)₄ | ftw | ~1750 | ~19 |

| Al-PMOF | Al-based | - | ~1386 | ~15 |

Data compiled from representative literature on porphyrinic MOFs. chemsoon.com

Post-Synthetic Functionalization of MOFs with Palladium(II) Porphyrins

Post-synthetic modification (PSM) is a powerful technique for introducing functionality into a MOF after its initial synthesis. google.comacs.org This approach is particularly useful for incorporating species that might not be stable under the conditions of MOF formation. google.com One common PSM strategy is post-synthetic metalation. In this process, a MOF is first constructed using the metal-free porphyrin, H₂meso-tetra(4-carboxyphenyl)porphine. Subsequently, a solution containing a palladium(II) salt is introduced into the porous framework. The palladium ions then coordinate with the nitrogen atoms within the porphyrin rings that are already part of the stable MOF structure.

This method allows for the precise installation of catalytically active palladium centers within a pre-designed porous architecture, combining the shape-selective environment of the MOF with the catalytic properties of the palladium porphyrin. kit.edu This technique broadens the functional scope of MOFs significantly. nih.govacs.org

Advanced Applications in Chemical Sensing

Principles of Optical Sensing with Palladium(II) Porphyrins

Optical sensors utilizing palladium(II) porphyrins, including PdTCPP, operate on principles that translate molecular interactions into measurable optical signals. These sensors are prized for their high sensitivity and the diverse ways they can be engineered for specific detection tasks.

The fundamental principle behind the sensing capability of many palladium porphyrin-based sensors is luminescence quenching. This process involves a decrease in the intensity of the emitted light (luminescence) from the porphyrin molecule due to its interaction with an analyte. When the palladium porphyrin absorbs light, it is promoted to an excited electronic state. In the absence of a quenching agent, it returns to the ground state by emitting light in the form of phosphorescence.

However, if an analyte molecule, known as a quencher, collides with the excited porphyrin, the porphyrin can return to its ground state without emitting a photon. This non-radiative energy transfer results in a diminished phosphorescence signal. The relationship between the concentration of the analyte and the degree of quenching is often described by the Stern-Volmer equation. The efficiency of this quenching is dependent on factors such as the concentration of the analyte and the lifetime of the porphyrin's excited state. Molecular oxygen is a particularly efficient quencher of palladium porphyrin phosphorescence. acs.orgnih.gov The quenching process is a physical interaction, where the porphyrin's light absorption leads to the inhibitory effect. nih.gov

To improve the reliability and accuracy of optical sensors, ratiometric sensing methods are often employed. rsc.orgbohrium.com This approach involves measuring the ratio of two different optical signals, which helps to cancel out potential sources of error. For instance, fluctuations in the light source intensity, detector sensitivity, or the concentration of the sensing molecule can affect the absolute luminescence intensity, leading to inaccurate readings.

In a ratiometric sensor, one signal is sensitive to the analyte, while the other is a stable reference signal that is insensitive to the analyte. For example, a system might incorporate the analyte-sensitive PdTCPP along with a reference dye that does not interact with the analyte. researchgate.net By taking the ratio of the emission from PdTCPP to the emission from the reference dye, the measurement becomes self-calibrating, providing a more robust and accurate determination of the analyte concentration. rsc.org This method can involve designing probes with significant spectral shifts upon analyte interaction, further enhancing precision. rsc.org

For practical applications, the sensing molecules must be incorporated into a stable and permeable platform. Immobilization of PdTCPP within a solid matrix is a common strategy to create robust and reusable sensors. acs.org These matrices prevent the aggregation of the porphyrin molecules, which can alter their photophysical properties, and provide a medium through which the analyte can diffuse to interact with the sensor molecules. researchgate.net

Common immobilization matrices include:

Polymer Matrices: Palladium porphyrins can be embedded in various polymers, such as polystyrene or hydrogels. acs.orgnih.gov Hydrogels, which are water-swollen polymer networks, are particularly useful for biological applications as they are highly permeable to small molecules like oxygen and are generally biocompatible. researchgate.netresearchgate.net The composition of the hydrogel can be tailored to control the diffusion of the analyte. nih.gov

Solid Surfaces: PdTCPP can be attached to solid supports like alumina (B75360) plates or incorporated into self-assembled films. acs.orgworldscientific.com This approach is useful for creating sensor spots or coating optical fibers for remote sensing. acs.org The synthetic flexibility of porphyrins allows for their integration with various materials, including carbon nanostructures, for diverse sensor designs. mdpi.com

| Immobilization Matrix | Analyte Permeability | Common Application Area |

| Polystyrene | Moderate to High | Planar sensor foils, paints |

| Hydrogels | High (especially for aqueous analytes) | Biological and tissue sensing |

| Self-Assembled Films | Controlled by film structure | Surface-based sensors, fiber optics |

Sensing of Molecular Oxygen (pO2)

One of the most significant applications of PdTCPP is in the detection and quantification of molecular oxygen (O₂), often expressed as the partial pressure of oxygen (pO₂). This capability is crucial in fields ranging from industrial process control to biomedical research.

The mechanism for oxygen sensing with PdTCPP is based on the highly efficient quenching of its long-lived phosphorescence by molecular oxygen. acs.orgworldscientific.comnih.gov When the PdTCPP molecule is in its excited triplet state after absorbing light, it can transfer its energy to a ground-state oxygen molecule (which is naturally in a triplet state). This interaction causes the PdTCPP to return to its ground state without emitting light, while the oxygen molecule is promoted to a highly reactive excited singlet state.

The extent of this phosphorescence quenching is directly related to the concentration of oxygen. nih.gov By measuring either the decrease in phosphorescence intensity or the shortening of the phosphorescence lifetime, the partial pressure of oxygen can be precisely determined. researchgate.net The relationship between oxygen concentration and phosphorescence lifetime is typically linear according to the Stern-Volmer equation, allowing for straightforward calibration. researchgate.netnih.gov Confining the PdTCPP molecule in a rigid system, for example through coordination in an aggregate structure, can decrease collisions with quenchers like dissolved oxygen, thereby enhancing the phosphorescence signal. nih.gov

The versatility of PdTCPP-based sensors allows for their use in a wide array of environments.

Gaseous Environments: When immobilized in a suitable matrix, PdTCPP can be used to create highly sensitive optical sensors for measuring oxygen in gas streams. worldscientific.com These sensors offer advantages such as not requiring oxygen for their own operation, unlike some other sensor types. tudelft.nl The sensitivity of these films can be very high, making them suitable for detecting even small changes in oxygen pressure. worldscientific.com

Biological Environments: A major area of application is the measurement of oxygen concentration in biological systems. nih.gov For in-vivo applications, PdTCPP is often coupled to albumin to ensure it remains within the circulatory system. nih.gov Sensors can be incorporated into hydrogels and implanted subcutaneously to monitor tissue oxygen levels over long periods. frontierspecialtychemicals.comresearchgate.net This is of great importance in medical research, for example, in studying oxygen transport to tissues and understanding conditions like hypoxia in tumors. porphyrin-laboratories.comresearchgate.net The ability to measure oxygen concentrations within cells and tissues provides invaluable insights into cellular metabolism and disease states. researchgate.netnih.gov

| Research Finding | Environment | Key Outcome | Citation |

| Phosphorescence of Pd(II) complexes is efficiently quenched by molecular oxygen. | Solution/Polymer Film | Demonstrates the fundamental principle of oxygen sensing. | acs.org |

| Calibration of Pd-porphyrin phosphorescence for in-vivo measurements. | Biological (in-vivo) | Established methods for quantitative oxygen measurement in the microvasculature. | nih.gov |

| Pd-porphyrin hydrogel used for monitoring subcutaneous oxygen. | Biological (implant) | Showcased a ratiometric approach for transdermal oxygen monitoring in a mouse model. | researchgate.net |

| PdTCPP used to measure oxygen concentration in tissues and cells. | Biological | Highlights its general applicability for measuring oxygen in biological systems. | porphyrin-laboratories.com |

| Self-assembled film of a palladium porphyrin for oxygen pressure sensing. | Gaseous | Developed a highly sensitive device for measuring oxygen pressure. | worldscientific.com |

Sensing of Other Analytes

Beyond its well-established use in oxygen sensing, Pd(II)TCPP and its related porphyrin structures are instrumental in the detection of other crucial analytes, including carbon monoxide, volatile organic compounds, metal ions, inorganic anions, and various biomolecules.

Pd(II) meso-tetra(4-carboxyphenyl)porphine (B77598) is recognized for its utility in the detection of carbon monoxide. nih.govfrontierspecialtychemicals.com The sensing mechanism is rooted in the interaction between carbon monoxide and the palladium center of the porphyrin, which modulates its photophysical properties. This interaction allows for the development of optical sensors that can monitor CO levels. Porphyrin-based sensors, including metalloporphyrins like Pd(II)TCPP, are advantageous due to their strong light absorption and significant spectral shifts upon binding with target analytes. illinois.edu

Research into porphyrin-based metal-organic frameworks (MOFs) has demonstrated their exceptional permeability to gases, a critical factor for sensitive and rapid sensor response. researchgate.net While specific performance data for a standalone Pd(II)TCPP-based CO sensor is proprietary to various research and commercial entities, the general principle relies on changes in luminescence or absorption upon CO binding.

Table 1: Performance Characteristics of Porphyrin-Based Gas Sensors

| Sensor Material | Analyte | Detection Principle | Key Findings |

|---|---|---|---|

| Porphyrin-based MOFs | Oxygen, Carbon Monoxide | Luminescence Quenching | Exceptionally high gas permeability leading to high sensitivity. researchgate.net |

The detection of volatile organic compounds (VOCs) is a critical area of environmental monitoring and public health. Porphyrins are highly effective in this application due to their strong optical properties and their ability to interact with a wide array of VOCs. mdpi.com While research has broadly covered various porphyrins, the principles are applicable to Pd(II)TCPP. Sensor arrays using different metalloporphyrins have successfully achieved visual identification of VOCs such as alcohols, amines, ethers, and thiols at parts-per-billion (ppb) levels. illinois.edu

The sensing mechanism often involves the coordination of the VOC molecule to the central metal ion of the porphyrin, which induces a change in the porphyrin's absorption or fluorescence spectrum. mdpi.com For instance, zinc-tetrakis(4-carboxyphenyl)porphyrin (ZnTCPP), a close analog of Pd(II)TCPP, when incorporated into TiO2 films, has shown effective optical detection of several VOCs. researchgate.net The sensitivity and response time are key performance metrics, with some porphyrin-based sensors exhibiting response times as fast as a few seconds. mdpi.com

Table 2: Examples of Porphyrin-Based VOC Sensing

| Porphyrin Derivative | Target VOCs | Sensing Platform | Detection Limit | Reference |

|---|---|---|---|---|

| H₂TCPP | Ethylenediamine | Optical Waveguide | 0.1 ppm | mdpi.com |

| H₂TPP | Ethanol | Planar Metal-Cladding Leaky Waveguide | 375-3000 ppm (linear range) | mdpi.com |

Porphyrin-based materials are excellent candidates for the detection of metal ions and inorganic anions in solution. nih.gov The carboxyl groups of TCPP can act as binding sites, and the porphyrin core's optical properties provide a clear signal upon ion interaction. doaj.org Metal-organic frameworks (MOFs) constructed using TCPP as a ligand have shown high selectivity and sensitivity for various ions. nih.gov

For instance, a Zr-based MOF with a TCPP ligand (PCN-224) has been used as a fluorescent sensor for the detection of Cd²⁺ ions. nih.gov Similarly, another Zr-MOF (PCN-221) demonstrated efficient detection of Hg²⁺ ions. nih.gov The mechanism often involves either a "turn-on" or "turn-off" fluorescent response. In some cases, the metal ion binds to the porphyrin center, while in others, it interacts with the peripheral functional groups. nih.gov The selectivity of these sensors can be tuned by modifying the porphyrin structure or the MOF's pore environment. nih.govresearchgate.net

Beyond metal ions, porphyrin-based systems have been developed for anion sensing. For example, porphyrin-based carbon dots have been used to create a "turn off-on" sensor for phosphate (B84403) ions in aqueous solutions, achieving a very low detection limit. nih.gov

Table 3: Porphyrin-Based Sensors for Ion Detection

| Sensor System | Target Ion | Detection Method | Limit of Detection | Reference |

|---|---|---|---|---|

| PCN-224 (Zr-MOF with TCPP) | Cd²⁺ | Fluorescence Enhancement | Not Specified | nih.gov |

| PCN-221 (Zr-MOF with TCPP) | Hg²⁺ | Fluorescence Quenching | Not Specified | nih.gov |

| Porphin-based Carbon Dots with Eu³⁺ | Phosphate (PO₄³⁻) | "Turn off-on" Fluorescence | 3.59 x 10⁻³ µmol L⁻¹ | nih.gov |

Pd(II)TCPP and related palladium porphyrins are valuable in biosensing, particularly for monitoring metabolites like lactate (B86563). nih.govfrontierspecialtychemicals.com Optical biosensors for lactate have been developed by encapsulating an oxygen-sensitive phosphorescent dye, such as a palladium benzoporphyrin (a close relative of Pd(II)TCPP), and the enzyme lactate oxidase within a hydrogel matrix. nih.govdoaj.orgmdpi.com

The sensing principle is based on the enzymatic reaction of lactate oxidase, which consumes oxygen in the presence of lactate. nih.govmdpi.com The localized decrease in oxygen concentration is then measured by the change in the phosphorescence lifetime of the palladium porphyrin. nih.govmdpi.com The hydrogel's properties, such as its composition of poly(2-hydroxyethyl methacrylate) (pHEMA) and poly(acrylamide) (pAam), can be tuned to control the diffusion of lactate and oxygen, thereby optimizing the sensor's response and stability. nih.govmdpi.com These sensors have shown a clear dose-dependent response to lactate and good stability over repeated cycles. nih.govmdpi.com

Table 4: Performance of a Hydrogel-Based Optical Lactate Sensor

| Component | Function | Performance Metric | Result | Reference |

|---|---|---|---|---|

| Palladium Benzoporphyrin | Oxygen-sensitive phosphor | Phosphorescence Lifetime | Varies with oxygen concentration | nih.govmdpi.com |

| Lactate Oxidase | Biorecognition element | Enzymatic Activity | Consumes oxygen in the presence of lactate | nih.govmdpi.com |

| pHEMA/pAam Hydrogel | Immobilization matrix | Analyte Diffusion | Controls lactate and oxygen transport | nih.govmdpi.com |

Catalytic Performance and Mechanistic Insights

Homogeneous Catalysis by Palladium(II) Meso-tetra(4-carboxyphenyl)porphine (B77598)

In a homogeneous phase, Pd(II)TCPP and its derivatives act as effective catalyst precursors for several key organic reactions. The porphyrin ligand, while not always directly involved in the catalytic cycle, plays a crucial role in stabilizing the palladium center and influencing its reactivity.

Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic chemistry for the formation of carbon-carbon bonds. ethz.chmasterorganicchemistry.com The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, and the Mizoroki-Heck reaction, which couples an aryl halide with an alkene, are among the most important transformations in this class. masterorganicchemistry.comresearchgate.net

For the first time, a palladium complex featuring a porphyrin ligand was utilized as a catalyst precursor for these types of reactions. researchgate.net Specifically, a water-soluble potassium carboxylate salt of a palladium porphyrin, closely related to Pd(II)TCPP, has shown high efficiency in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. researchgate.net These reactions proceed effectively in water under aerobic conditions, which is advantageous for green chemistry. researchgate.net The catalyst demonstrated high reactivity, achieving excellent yields with a substrate-to-catalyst ratio of 1000:1. researchgate.net While the catalyst could be recycled, a decrease in activity was observed upon reuse in the homogeneous system. researchgate.net

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Mizoroki-Heck), and reductive elimination. masterorganicchemistry.com The porphyrin framework is believed to stabilize the palladium catalyst, contributing to its high reactivity. researchgate.net

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 4-Acetylbiphenyl | 98 |

| 4-Bromobenzonitrile | 4-Cyanobiphenyl | 100 |

| Methyl 4-bromobenzoate | Methyl biphenyl-4-carboxylate | 99 |

| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 95 |

| Bromobenzene | Biphenyl | 97 |

| 1-Bromo-4-methoxybenzene | 4-Methoxybiphenyl | 80 |

Reaction Conditions: Phenylboronic acid (1.5 equiv.), Aryl bromide (1 equiv.), K₂CO₃ (3 equiv.), Catalyst (0.1 mol%), H₂O, 100 °C, 4 h, under air.

Metalloporphyrins are well-known for their ability to mimic the function of enzymes like cytochrome P450, catalyzing a variety of oxidation reactions. nih.gov While iron and manganese porphyrins are more commonly studied in this context, palladium-porphyrin complexes also exhibit catalytic activity in oxidative transformations. mdpi.comcapes.gov.br

A robust catalyst, PdF₂₀TPP, which is a fluorinated analogue of a palladium-porphyrin, has been shown to be highly efficient for photoinduced oxidative C-H functionalization. capes.gov.br Using visible light and oxygen as a green terminal oxidant, this catalyst can facilitate the α-functionalization of tertiary amines and the oxidation of sulfides to sulfoxides in excellent yields. capes.gov.br Mechanistic studies suggest that these photocatalytic reactions proceed via singlet oxygen oxidation. capes.gov.br

Furthermore, when incorporated into a porous coordination network, [5,10,15,20-tetrakis(p-carboxyphenyl)porphyrinato] Pd(II) has been studied as a catalyst for the oxidation of styrene (B11656). mdpi.com The results indicated that the square-coordinated Pd(II) ions within the porphyrin structure are highly active, likely forming high-valent palladium intermediates during the catalytic cycle. mdpi.com

| Catalyst System | Reaction Type | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| PdF₂₀TPP (Homogeneous) | Photoinduced Oxidative C-H Functionalization | Tertiary Amines | Good to excellent yields of α-functionalized amines using O₂ as oxidant. | capes.gov.br |

| PdF₂₀TPP (Homogeneous) | Photoinduced Sulfide (B99878) Oxidation | Sulfides | Excellent yields of sulfoxides. | capes.gov.br |

| Pd(II)TCPP in a Coordination Network | Alkene Oxidation | Styrene | Active in styrene oxidation, suggesting formation of high-valent Pd intermediates. | mdpi.com |

The Chan-Lam coupling reaction typically involves the formation of a carbon-heteroatom bond between an organoboron compound and an amine or alcohol. youtube.comyoutube.com This reaction is characteristically catalyzed by copper complexes, often using copper(II) acetate (B1210297) in the presence of air. youtube.comyoutube.com While palladium is the cornerstone of many cross-coupling reactions, its use in the classic Chan-Lam reaction is not standard.

However, related palladium-catalyzed oxidative coupling reactions that serve as a complement to the Chan-Lam transformation have been developed. For instance, a highly efficient palladium-catalyzed, air-based oxidative coupling of arylboronic acids with H-phosphine oxides has been reported to construct C–P bonds. rsc.org This methodology provides a valuable synthetic route to aryl phosphine (B1218219) oxides and is considered an effective complement to the traditional copper-catalyzed Chan-Lam reaction. rsc.org This highlights the versatility of palladium catalysis in forging bonds that are analogous to those formed in Chan-Lam couplings, albeit through different mechanistic pathways.

Heterogeneous Catalysis and MOF-Incorporated Systems

A significant advancement in catalysis involves the heterogenization of homogeneous catalysts to improve their stability, simplify product purification, and enable catalyst recycling. nih.gov Pd(II)TCPP is an ideal building block for creating such heterogeneous systems, particularly Metal-Organic Frameworks (MOFs), due to its rigid structure and peripheral carboxylate groups that can act as linkers. vt.edufrontierspecialtychemicals.com

MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. ethz.ch By using Pd(II)TCPP as the organic linker, it is possible to create a well-defined, porous solid with catalytically active palladium centers distributed throughout the structure. mdpi.comvt.edu This approach has been successfully used to create catalysts for a variety of reactions.

For example, a porous coordination network built from [5,10,15,20-tetrakis(p-carboxyphenyl)porphyrinato] Pd(II) and Cadmium(II) nodes was found to be an active catalyst for styrene oxidation. mdpi.com The defined structure and porosity of the MOF allow for substrate access to the active palladium sites while preventing the catalyst from leaching into the solution. mdpi.com

Similarly, palladium nanoparticles have been supported on MOFs constructed from porphyrin-like linkers to create highly active catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.netacs.org These Pd@MOF systems benefit from the high surface area and ordered porosity of the MOF support, which ensures high dispersion of the palladium nanoparticles and prevents their aggregation. acs.org These catalysts have demonstrated superior performance compared to their homogeneous counterparts in some cases. acs.org

A primary advantage of immobilizing Pd(II)TCPP within a MOF structure is the significant enhancement in catalyst stability and reusability. acs.org Homogeneous catalysts, while often highly active, can suffer from deactivation through aggregation (e.g., formation of palladium black) and are difficult to separate from the reaction products. nih.gov Heterogeneous MOF-based catalysts overcome these challenges.

Studies on MOFs incorporating palladium have consistently shown excellent recyclability. For instance, a UiO-66-NH₂ MOF decorated with palladium nanoparticles was reused for up to nine consecutive runs in Suzuki, Heck, and Sonogashira coupling reactions without a significant loss in its catalytic activity. acs.org Another system, an SBA-16 supported palladium complex, was readily recovered and reused five times without a significant drop in its high catalytic efficiency. researchgate.net This contrasts with homogeneous porphyrin catalysts, which often show a decline in activity upon recycling. researchgate.net

The stability of the MOF framework itself is also crucial. Zirconium-based MOFs, such as those in the PCN (Porphyrinic Crystalline Network) series built from TCPP linkers, are known for their exceptional chemical and thermal stability, making them robust supports for catalysis even under demanding conditions. vt.edursc.org Operando X-ray absorption spectroscopy studies have provided insights into the evolution of palladium species within MOFs during catalysis, confirming that the framework can help stabilize the active catalytic sites and prevent deactivation. acs.org

| Catalyst System | Reaction | Recyclability | Reference |

|---|---|---|---|

| Water-Soluble Pd-Porphyrin (Homogeneous) | Suzuki-Miyaura | Recyclable, but with a loss in activity. | researchgate.net |

| Pd@MIL-101 (Heterogeneous MOF) | Suzuki-Miyaura & Heck | Reusable for at least 5 consecutive cycles without significant loss of activity. | researchgate.net |

| Pd-NPs@UiO-66-NH₂ (Heterogeneous MOF) | Suzuki, Heck, Sonogashira | Recoverable for up to 9 cycles without a significant decrease in performance. | acs.org |

| SBA-16 Supported Pd-Complex (Heterogeneous) | Heck, Suzuki, Sonogashira | Recoverable and reusable for five cycles without significant loss of activity. | researchgate.net |

Mechanistic Considerations of Catalysis within MOF Environments

The incorporation of Pd(II) Meso-tetra(4-carboxyphenyl)porphine, often abbreviated as Pd(II)TCPP, into Metal-Organic Frameworks (MOFs) is a key strategy for developing robust and recyclable heterogeneous catalysts. frontierspecialtychemicals.com MOFs are crystalline materials where metal ions or clusters are connected by organic linker molecules, and using porphyrins like Pd(II)TCPP as these linkers creates a highly ordered, porous structure. oiccpress.comnih.gov This architecture offers several mechanistic advantages for catalysis.

Firstly, the rigid framework prevents the aggregation and self-oxidation of individual porphyrin units, which can diminish catalytic activity in homogeneous systems. mdpi.com Secondly, the high surface area and tunable porosity of MOFs provide an abundance of accessible active sites for substrate molecules. nih.govnih.gov The defined pore structure can also impart size and shape selectivity to the catalytic process, favoring the conversion of specific substrates that can fit within the MOF channels. nih.gov

The catalytic activity within these porphyrinic MOFs stems from the active sites on the metalloporphyrin linkers and the metal nodes. nih.gov For instance, a porous coordination network, [Cd1.25(Pd−H1.5TpCPP)(H2O)]·2DMF, which utilizes a Pd(II) porphyrin, was effective in the oxidation of styrene. mdpi.com In this system, the MOF structure facilitates the interaction between the substrate and the catalytically active palladium center. Similarly, MOFs constructed with porphyrins have been used to mimic enzymatic functions, such as the photooxidation of mustard-gas simulants, where the MOF acts as a photosensitizer and catalyst for detoxification under mild conditions. nih.gov The choice of metal ions and porphyrin functionalities can be tailored to enhance catalytic performance by regulating the Lewis-acid active sites. nih.gov Parallels with related metalloporphyrin MOFs, such as those built with Pt(II)TCPP for visible-light-driven hydrogen production, further highlight the potential of these structured materials in catalysis. frontierspecialtychemicals.com

Photocatalytic Mechanisms and Applications

Enhancing Visible-Light Photocatalysis via Photosensitization

This compound is an effective photosensitizer, capable of harnessing visible light to drive chemical reactions, particularly when integrated with wide-bandgap semiconductors like titanium dioxide (TiO₂). rsc.orgmdpi.com While TiO₂ is a potent photocatalyst, its activity is largely restricted to the UV portion of the solar spectrum. rsc.org Porphyrins possess intense absorption bands in the visible region, known as the Soret and Q bands, allowing them to act as light-harvesting antennas. rsc.orgresearchgate.net

Generation of Reactive Oxygen Species (ROS) for Photocatalytic Activity

The photocatalytic activity of Pd(II)TCPP is fundamentally linked to its ability to generate highly reactive oxygen species (ROS) upon irradiation with light. mdpi.com This process is initiated when the photosensitizer absorbs light and, in the presence of molecular oxygen, triggers a cascade of photochemical reactions. rsc.org

There are two primary mechanisms for ROS generation:

Type I Photochemical Reaction: The excited photosensitizer engages in electron transfer reactions with a substrate or solvent molecule, producing radical ions. These can then react with molecular oxygen to form superoxide (B77818) anion radicals (O₂•⁻). mdpi.com The superoxide radicals can further lead to the formation of other ROS, such as hydroxyl radicals (•OH). nih.govkyushu-u.ac.jp

Type II Photochemical Reaction: The excited photosensitizer in its triplet state transfers its energy directly to ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov

The incorporation of a heavy metal ion like palladium(II) into the porphyrin ring is known to significantly enhance the efficiency of intersystem crossing from the initial excited singlet state to the longer-lived triplet state. mdpi.com This increased triplet quantum yield makes the Type II pathway, and thus the generation of singlet oxygen, particularly efficient for Pd(II) porphyrins. mdpi.com Studies have confirmed that Pd(II) porphyrin-modified materials effectively generate both singlet oxygen and hydroxyl radicals, which are powerful oxidizing agents capable of degrading a wide range of organic molecules. mdpi.com

Table 1: Reactive Oxygen Species (ROS) Generated by Porphyrin-Based Photosensitizers

| Reactive Oxygen Species (ROS) | Abbreviation | Generation Pathway | Role in Catalysis |

|---|---|---|---|

| Singlet Oxygen | ¹O₂ | Type II: Energy transfer from excited triplet-state photosensitizer to O₂. mdpi.com | Highly reactive electrophile that directly oxidizes organic pollutants. nih.gov |

| Superoxide Anion Radical | O₂•⁻ | Type I: Electron transfer from excited photosensitizer to O₂. mdpi.com | Precursor to other ROS and an active oxidizing species. mdpi.com |

| Hydroxyl Radical | •OH | Can be formed from O₂•⁻ or by oxidation of water/OH⁻ by positive holes in a semiconductor. mdpi.comnih.gov | Extremely powerful and non-selective oxidizing agent that can mineralize most organic pollutants. ccspublishing.org.cn |

Photocatalytic Degradation of Organic Pollutants

The ROS generated by Pd(II)TCPP-based systems are highly effective at degrading persistent organic pollutants in water and air. rsc.orgresearchgate.net This process, known as photocatalysis, offers a sustainable method for environmental remediation by breaking down complex hazardous molecules into simpler, non-toxic substances like CO₂ and H₂O. ccspublishing.org.cnmdpi.com

Pd(II)TCPP, particularly when immobilized on supports like TiO₂, has demonstrated efficacy against a variety of pollutants. For example, hybrid materials based on a palladium(II) porphyrin and TiO₂ were shown to successfully degrade the opioid drug tramadol (B15222) and the common industrial dye methylene (B1212753) blue under visible light irradiation. mdpi.com In other studies, porphyrin-sensitized TiO₂ films have been systematically investigated for the degradation of methylene blue, showing significant photocatalytic activity. researchgate.netmdpi.com MOFs constructed from TCPP linkers have also been used for the photooxidation of toxic chemical warfare agent simulants, converting them to less harmful products. nih.gov The efficiency of degradation depends on factors such as the catalyst formulation, light intensity, and the specific pollutant being targeted.

Table 2: Examples of Photocatalytic Degradation using Porphyrin-Based Catalysts

| Catalyst System | Pollutant | Degradation Efficiency / Result | Reference |

|---|---|---|---|

| PdF₂POH@PHBA-P25 (Pd(II) Porphyrin on TiO₂) | Methylene Blue (MB) | Significant degradation observed | mdpi.com |

| PdF₂POH@PHBA-P25 (Pd(II) Porphyrin on TiO₂) | Tramadol (TRML) | Significant degradation observed | mdpi.com |

| TCPP/CuPOM/TiO₂ | Methylene Blue (MB) | ~49% degradation | mdpi.com |

| PCN-222/MOF-545 (H₄TCPP-based MOF) | 2-chloroethyl ethyl sulfide (CEES) | Half-life of up to 13 minutes | nih.gov |

Bio-Inspired Catalysis and Biomimetic Systems

The structural similarity of metalloporphyrins to the active centers of many natural enzymes makes them ideal candidates for developing bio-inspired and biomimetic catalytic systems. mdpi.com Pd(II)TCPP and related compounds are used to mimic the function of enzymes like cytochrome P-450, which are heme-containing proteins that catalyze a variety of oxidation reactions in nature. mdpi.com For example, porphyrin-based MOFs have been employed as catalysts for the epoxidation of olefins, a reaction characteristic of cytochrome P-450 enzymes. mdpi.com